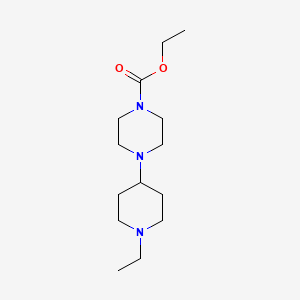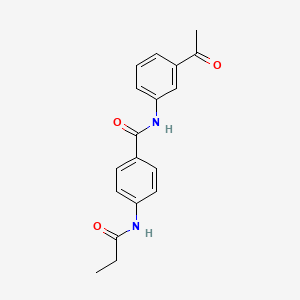
1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in pharmaceutical research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine involves the modulation of neurotransmitter levels in the brain. This compound acts as a selective serotonin and dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine has significant biochemical and physiological effects on the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and behavior. It has also been shown to enhance cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it an ideal candidate for studying the effects of these neurotransmitters on the brain. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects on the brain and other organs.
Direcciones Futuras
There are several future directions that can be explored in the research of 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine. One possible direction is the study of its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another possible direction is the development of new derivatives of this compound with improved pharmacological properties and reduced toxicity. Additionally, more studies are needed to determine the long-term effects of this compound on the brain and other organs.
In conclusion, 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine is a promising compound that has shown potential use in the treatment of various neurological disorders. Its high affinity for serotonin and dopamine receptors makes it an ideal candidate for studying the effects of these neurotransmitters on the brain. However, more research is needed to fully understand its pharmacological properties and potential toxicity.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine involves the condensation of 2-fluoroaniline and 2-thiophenesulfonyl chloride with piperazine in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that this compound has a high affinity for serotonin and dopamine receptors, which are known to play a crucial role in the regulation of mood and behavior.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S2/c15-12-4-1-2-5-13(12)16-7-9-17(10-8-16)21(18,19)14-6-3-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGYYMPXXUWANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5843064.png)
![6-bromo-3-chloro-N'-[(5-ethyl-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5843072.png)

![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)
![2,4-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5843096.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)

![5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5843136.png)
![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)


